4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . For 4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride, specific reaction conditions and catalysts may be employed to achieve the desired product. Green chemistry principles can be adopted to make the synthesis more environmentally friendly .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxide derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Introduction of different functional groups at specific positions on the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, fluorescent materials, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-11-6-5-10-7-3-2-4-8(12)9(7)11;;/h2-4,10,12H,5-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGPURJXFFOTBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C(=CC=C2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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